Methyl 2-amino-3-methylhexanoate
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Overview
Description
Methyl 2-amino-3-methylhexanoate is an organic compound with the molecular formula C8H17NO2 and a molecular weight of 159.23 g/mol . This compound is a derivative of hexanoic acid and contains both an amino group and an ester functional group. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-amino-3-methylhexanoate can be synthesized through various synthetic routes. One common method involves the esterification of 2-amino-3-methylhexanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of high-purity starting materials and efficient purification techniques ensures the production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-3-methylhexanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted amines and esters.
Scientific Research Applications
Methyl 2-amino-3-methylhexanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of methyl 2-amino-3-methylhexanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis to release the corresponding acid and alcohol, which may further interact with biological systems .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-amino-3-methylpentanoate: Similar structure but with a shorter carbon chain.
Methyl 2-amino-3-methylbutanoate: Even shorter carbon chain, leading to different chemical properties.
Ethyl 2-amino-3-methylhexanoate: Similar structure but with an ethyl ester group instead of a methyl ester
Uniqueness
Methyl 2-amino-3-methylhexanoate is unique due to its specific combination of functional groups and carbon chain length. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C8H17NO2 |
---|---|
Molecular Weight |
159.23 g/mol |
IUPAC Name |
methyl 2-amino-3-methylhexanoate |
InChI |
InChI=1S/C8H17NO2/c1-4-5-6(2)7(9)8(10)11-3/h6-7H,4-5,9H2,1-3H3 |
InChI Key |
LFYZRQFPYRMVGF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)C(C(=O)OC)N |
Origin of Product |
United States |
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